

An In-depth Technical Guide to the Physical Properties of Ibuprofen

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl Tosylate*

Cat. No.: *B1588963*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ibuprofen, with a specific focus on its solubility and boiling point. Detailed experimental protocols are provided for the determination of these properties, alongside a summary of its mechanism of action and a typical analytical workflow relevant to drug development.

Core Physical and Chemical Properties of Ibuprofen

Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic effects.^{[1][2]} It is a white crystalline solid or powder with a characteristic odor.^{[3][4]} Understanding its physical properties is critical for formulation development, quality control, and ensuring bioavailability.

The key physical and chemical properties of Ibuprofen are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₈ O ₂	[3]
Molecular Weight	206.28 g/mol	[3]
Boiling Point	157 °C (at standard pressure)	[3]
Melting Point	75 - 78 °C	[3][5]
Water Solubility	21 mg/L (at 25 °C)	[3]
Solubility in Ethanol	Very soluble (66.18 g/100 mL in 90% EtOH at 40°C)	[5][6]
LogP (Octanol-Water)	3.97	[3]
pKa (Acid Dissociation Constant)	4.44	[7]
Appearance	White, crystalline powder	[4][8]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. Ibuprofen is a weakly acidic drug and is practically insoluble in water, which presents challenges for formulation.[5][9] Its solubility is pH-dependent, increasing significantly at pH values above its pKa as the carboxylic acid group ionizes.[7][8]

Solvent System	Solubility	Temperature
Water	21 mg/L	25 °C
Water (pH 1)	0.038 mg/cm ³	37 °C
Water (pH 5.5)	0.685 mg/cm ³	37 °C
Water (pH 6.8)	3.37 mg/cm ³	37 °C
Ethanol (90%)	66.18 g/100 mL	40 °C
Methanol, Acetone, Dichloromethane	Very soluble	Not specified

References:[3][5][7]

The "Flask Method" is a standard procedure for determining the water solubility of substances with solubilities above 10⁻² g/L.[3] This protocol is adapted from the OECD Test Guideline 105.[2][3][8]

Principle: A supersaturated solution of the substance in water is created and allowed to equilibrate at a constant temperature. After equilibration, the concentration of the substance in the aqueous phase is measured by a suitable analytical method to determine the saturation solubility.

Apparatus:

- Constant temperature water bath or shaker (controlled to ± 0.5 °C).
- Glass flasks with sufficient volume and tight-fitting stoppers.
- Centrifuge (if required for phase separation).
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer).
- Filtration device (e.g., syringe filter, inert and non-adsorbing).

Procedure:

- **Sample Preparation:** Add an excess amount of the test substance (Ibuprofen) to a flask containing purified water. The amount should be sufficient to ensure a solid phase remains at equilibrium.
- **Equilibration:** Seal the flask and agitate it in the constant temperature bath (e.g., 25 °C) for a sufficient duration to reach equilibrium. A preliminary test is recommended to determine the time required; typically, 24 hours is a starting point, but it may take longer.^[7] It is advisable to approach equilibrium from both undersaturation and supersaturation to ensure a true equilibrium is reached.
- **Phase Separation:** Once equilibrium is achieved, cease agitation and allow the solution to stand at the test temperature to permit the settling of undissolved material. If necessary, centrifugation at the test temperature can be used to separate the solid and liquid phases.
- **Sampling:** Carefully withdraw a sample from the clear, supernatant aqueous phase.
- **Analysis:** Determine the concentration of Ibuprofen in the sample using a validated analytical method (e.g., HPLC). This concentration represents the water solubility of the substance at the test temperature.
- **Replicates:** The determination should be performed in at least duplicate.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.^[1] For a solid compound like Ibuprofen, this property is typically measured under reduced pressure and extrapolated to standard pressure, or determined using thermal analysis techniques.

This method, one of several described in OECD Test Guideline 103, is suitable for determining the boiling point of substances that are stable at their boiling temperature.^{[1][9][10]}

Principle: Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The boiling of a substance is an endothermic process that results in a distinct peak in the DSC thermogram. The onset temperature of this peak is taken as the boiling point.

Apparatus:

- Differential Scanning Calorimeter (DSC) with a suitable data acquisition system.
- Sample pans (e.g., aluminum, may require pin-holed lids to allow vapor to escape).
- Microbalance for accurate weighing of the sample.
- High-purity inert purge gas (e.g., nitrogen).

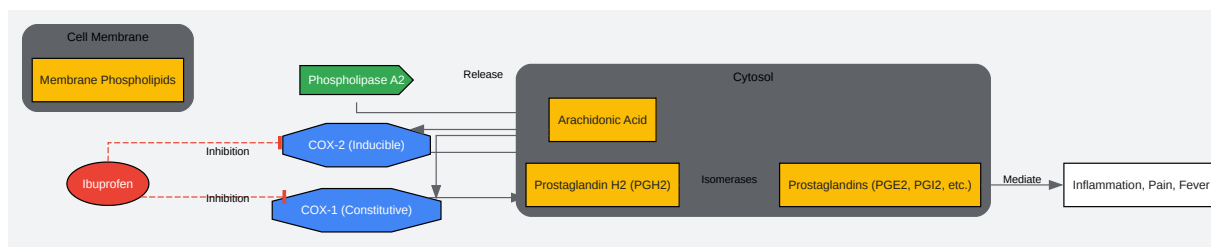
Procedure:

- Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate certified reference standards (e.g., Indium, Tin) across the expected temperature range.
- Sample Preparation: Accurately weigh a small amount of Ibuprofen (typically 1-5 mg) into a sample pan. Place a lid on the pan, which should be pierced to allow for the escape of vapor during boiling.
- Instrument Setup: Place the prepared sample pan and an empty reference pan into the DSC cell. Set the initial temperature well below the expected boiling point and program a linear heating ramp (e.g., 10 °C/min) to a temperature well above the boiling point.
- Measurement: Start the thermal program under a constant flow of inert purge gas. The instrument will record the differential heat flow as a function of temperature.
- Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the boiling of the sample. The boiling point is determined as the extrapolated onset temperature of this peak.
- Pressure Correction: If the measurement is not performed at standard atmospheric pressure (101.325 kPa), the result should be corrected using the Clausius-Clapeyron equation or a similar validated method.^[4]

Mechanism of Action: COX Enzyme Inhibition

Ibuprofen exerts its therapeutic effects primarily through the non-selective and reversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.^{[1][2][11]} These

enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][11] By blocking this pathway, Ibuprofen reduces the synthesis of prostaglandins, thereby alleviating these symptoms.[2]



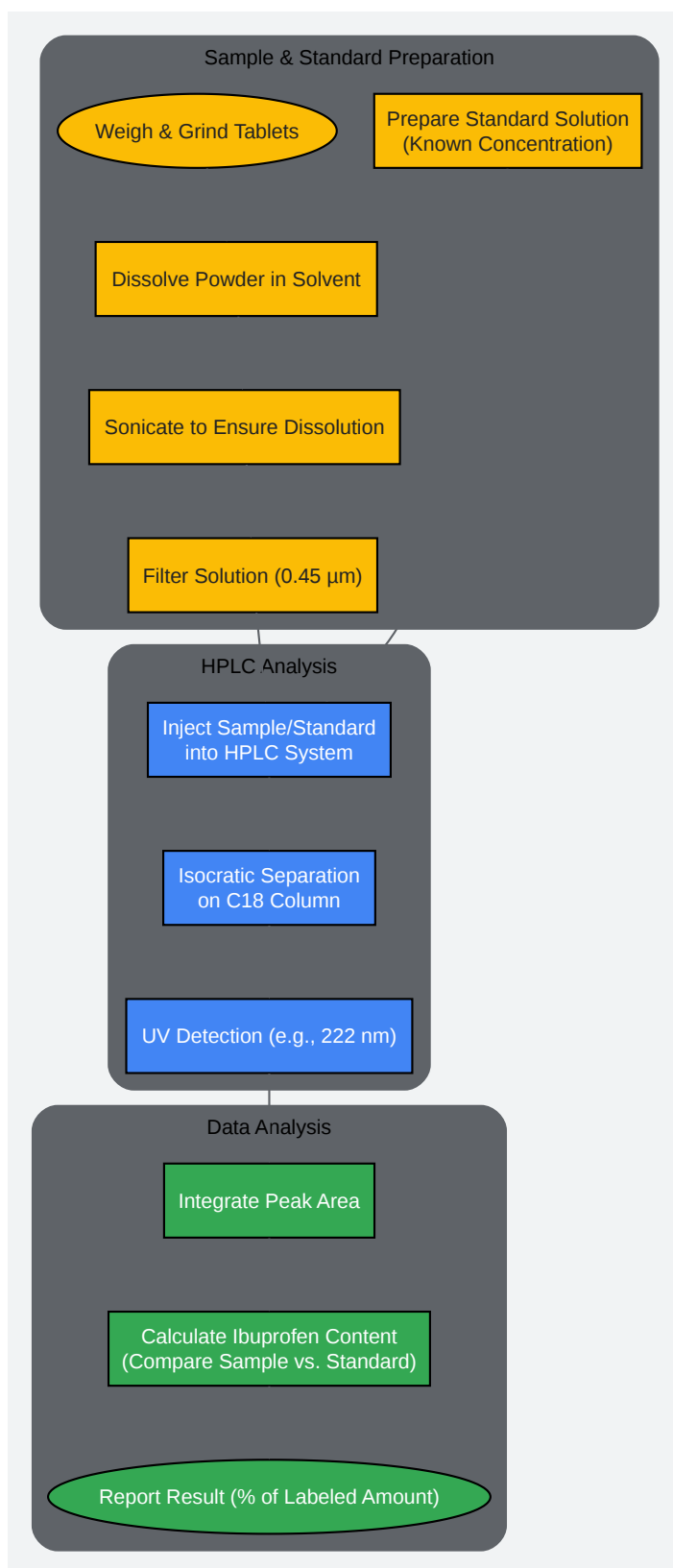
[Click to download full resolution via product page](#)

Ibuprofen's mechanism of action via COX-1 and COX-2 inhibition.

Analytical Workflow: Ibuprofen Assay by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for the identification and quantification of Ibuprofen in pharmaceutical dosage forms, as outlined in the United States Pharmacopeia (USP).[12][13]

The following diagram illustrates a typical workflow for the assay of Ibuprofen tablets.



[Click to download full resolution via product page](#)

Workflow for the quantitative assay of Ibuprofen tablets by HPLC.

This protocol outlines a general procedure for determining the amount of Ibuprofen in a tablet formulation.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Principle: The amount of Ibuprofen in a prepared sample solution is determined by comparing its chromatographic peak area to that of a standard solution of known concentration using an HPLC system with UV detection.

Apparatus & Reagents:

- High-Performance Liquid Chromatograph (HPLC) with a UV detector.
- C18 HPLC column (e.g., L1 packing, 150 x 4.6 mm, 5 μ m).
- Data acquisition and processing software.
- Solvents: Acetonitrile (HPLC grade), Purified Water.
- Reagents: Chloroacetic acid or Phosphoric acid for pH adjustment.
- Ibuprofen Reference Standard (USP grade).
- Volumetric flasks, pipettes, analytical balance, sonicator, syringe filters (0.45 μ m).

Chromatographic Conditions (Example):

- Mobile Phase: A filtered and degassed mixture of water (pH adjusted to 2.5-3.0 with an acid) and acetonitrile (e.g., 66:34 v/v).[\[13\]](#)
- Flow Rate: 1.0 - 2.0 mL/min.[\[13\]](#)
- Detection Wavelength: 222 nm.[\[14\]](#)
- Injection Volume: 10 μ L.[\[14\]](#)
- Column Temperature: Ambient or controlled (e.g., 30 $^{\circ}$ C).

Procedure:

- **Standard Solution Preparation:** Accurately weigh a quantity of Ibuprofen Reference Standard and dissolve it in the mobile phase or a suitable solvent to obtain a solution with a known concentration (e.g., 0.6 mg/mL).
- **Sample Solution Preparation:** a. Weigh and finely powder not fewer than 20 Ibuprofen tablets. b. Accurately weigh a portion of the powder equivalent to a specific amount of Ibuprofen (e.g., 600 mg). c. Transfer the powder to a volumetric flask (e.g., 100 mL), add solvent (e.g., 60% acetonitrile), and sonicate for approximately 10-15 minutes to dissolve the Ibuprofen.^{[13][15]} d. Dilute the solution to volume with the solvent and mix well. e. Centrifuge or filter a portion of the solution through a 0.45 µm filter, discarding the first few mL of the filtrate. f. Further dilute this solution with the mobile phase to achieve a final concentration similar to the Standard Solution.
- **Chromatography:** a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Make replicate injections (e.g., five) of the Standard Solution to verify system suitability (checking for parameters like tailing factor and peak area reproducibility). c. Inject the Sample Solution in duplicate.
- **Calculation:** a. Measure the peak areas for the Ibuprofen peak in the chromatograms from both the Standard and Sample solutions. b. Calculate the quantity of Ibuprofen (C₁₃H₁₈O₂) in the portion of tablets taken using the following formula: $\text{Result} = (r_u / r_s) \times C_s \times V$ Where:
 - r_u is the peak response from the Sample Solution.
 - r_s is the average peak response from the Standard Solution.
 - C_s is the concentration of the Ibuprofen Reference Standard in the Standard Solution (mg/mL).
 - V is the final volume of the Sample Solution (mL), accounting for all dilutions. c. Compare the result to the labeled amount to determine if it falls within the acceptable range (e.g., 90.0% to 110.0% as per USP).^{[13][15]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [oecd.org](https://www.oecd.org) [[oecd.org](https://www.oecd.org)]
- 2. [oecd.org](https://www.oecd.org) [[oecd.org](https://www.oecd.org)]
- 3. [oecd.org](https://www.oecd.org) [[oecd.org](https://www.oecd.org)]
- 4. [downloads.regulations.gov](https://www.downloads.regulations.gov) [[downloads.regulations.gov](https://www.downloads.regulations.gov)]
- 5. [lcslaboratory.com](https://www.lcslaboratory.com) [[lcslaboratory.com](https://www.lcslaboratory.com)]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Enhancement of ibuprofen solubility and skin permeation by conjugation with L -valine alkyl esters - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00100G [pubs.rsc.org]
- 8. [filab.fr](https://www.filab.fr) [[filab.fr](https://www.filab.fr)]
- 9. [oecd.org](https://www.oecd.org) [[oecd.org](https://www.oecd.org)]
- 10. [laboratuar.com](https://www.laboratuar.com) [[laboratuar.com](https://www.laboratuar.com)]
- 11. OECD 105 - Water Solubility - Situ Biosciences [[situbiosciences.com](https://www.situbiosciences.com)]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. [waters.com](https://www.waters.com) [[waters.com](https://www.waters.com)]
- 15. philadelphia.edu.jo [philadelphia.edu.jo]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Ibuprofen]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1588963#physical-properties-including-solubility-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com